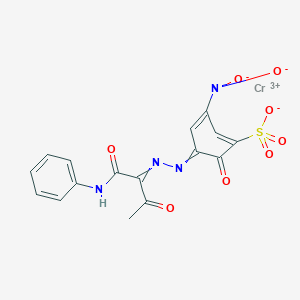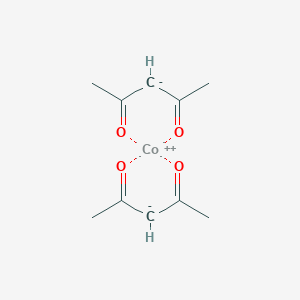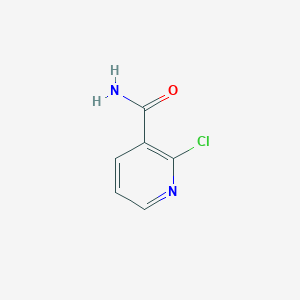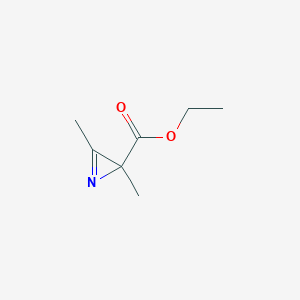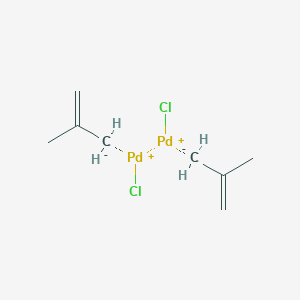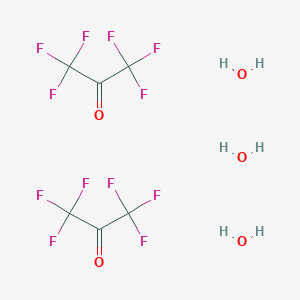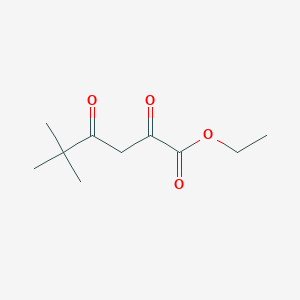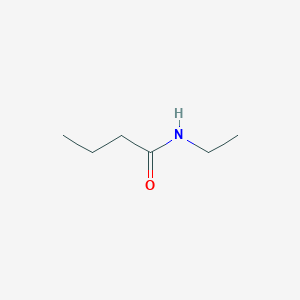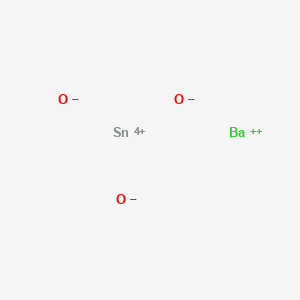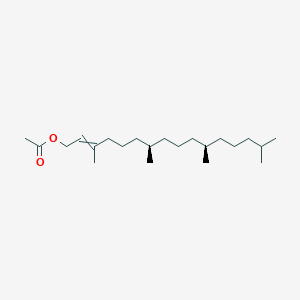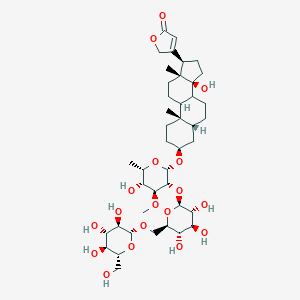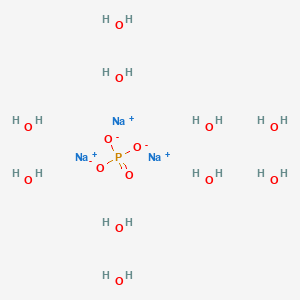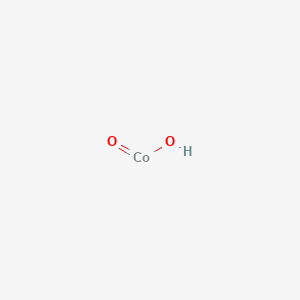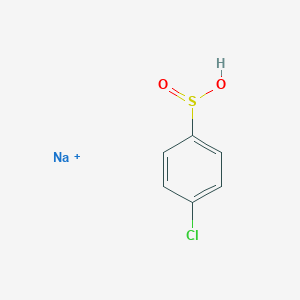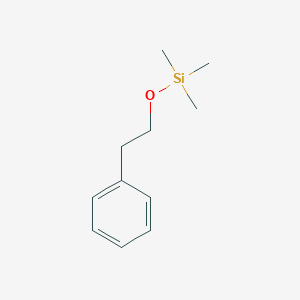
Silane, trimethyl(2-phenylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(2-phenylethoxy)-, also known as PMEO-trimethylsilane, is a chemical compound that is widely used in the field of organic synthesis. It is a colorless and clear liquid that is soluble in most organic solvents. PMEO-trimethylsilane is an important reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
Silane, trimethyl(2-phenylethoxy)-ylsilane acts as a protecting group for alcohols and carboxylic acids by forming a stable silyl ether or ester bond with the functional group. The protecting group can be removed under mild conditions using an acid or fluoride ion source, allowing for the recovery of the original functional group. Silane, trimethyl(2-phenylethoxy)-ylsilane also acts as a reagent in organic synthesis by participating in various reactions, such as nucleophilic substitution, reduction, and oxidation.
Effets Biochimiques Et Physiologiques
Silane, trimethyl(2-phenylethoxy)-ylsilane has no known biochemical or physiological effects on humans or animals. However, it is important to handle this compound with caution as it is flammable and can cause irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, trimethyl(2-phenylethoxy)-ylsilane is a versatile reagent that is widely used in organic synthesis. It has several advantages, including high reactivity, good selectivity, and compatibility with a wide range of functional groups. Silane, trimethyl(2-phenylethoxy)-ylsilane also has several limitations, including its high cost, limited availability, and potential toxicity.
Orientations Futures
Silane, trimethyl(2-phenylethoxy)-ylsilane is an important reagent in organic synthesis, and future research should focus on developing new and efficient synthetic routes for its production. Additionally, the development of new applications for Silane, trimethyl(2-phenylethoxy)-ylsilane in the synthesis of pharmaceuticals, agrochemicals, and polymers should be explored. Future research should also focus on the development of safer and more environmentally friendly methods for handling and disposing of Silane, trimethyl(2-phenylethoxy)-ylsilane.
In conclusion, Silane, trimethyl(2-phenylethoxy)-ylsilane is an important reagent in organic synthesis that has several scientific research applications. It is a versatile compound that is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Silane, trimethyl(2-phenylethoxy)-ylsilane has several advantages and limitations, and future research should focus on developing new synthetic routes and applications for this compound.
Méthodes De Synthèse
Silane, trimethyl(2-phenylethoxy)-ylsilane is primarily synthesized through the reaction of trimethylsilyl chloride with 2-phenylethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions and in an inert atmosphere to prevent the formation of unwanted by-products. The resulting Silane, trimethyl(2-phenylethoxy)-ylsilane is then purified by distillation or column chromatography.
Applications De Recherche Scientifique
Silane, trimethyl(2-phenylethoxy)-ylsilane is widely used in organic synthesis as a protecting group for alcohols and carboxylic acids. It is also used as a reagent in the synthesis of various organic compounds, including natural products, pharmaceuticals, agrochemicals, and polymers. Silane, trimethyl(2-phenylethoxy)-ylsilane has been used in the synthesis of the anti-cancer drug, Taxol, and the anti-inflammatory drug, Celecoxib. It is also used in the synthesis of various agrochemicals, such as insecticides and herbicides.
Propriétés
Numéro CAS |
14629-58-4 |
|---|---|
Nom du produit |
Silane, trimethyl(2-phenylethoxy)- |
Formule moléculaire |
C11H18OSi |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
trimethyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C11H18OSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
ZDEFWWOHFSCODL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCC1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



